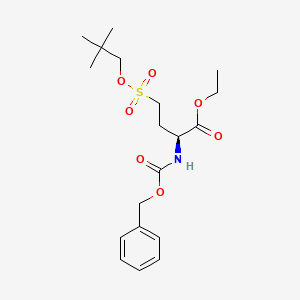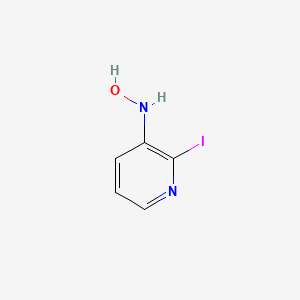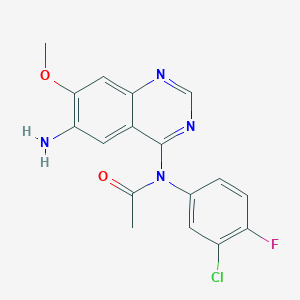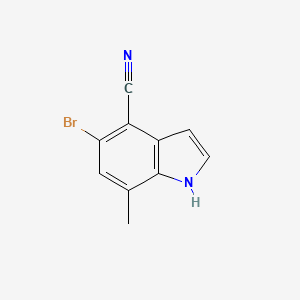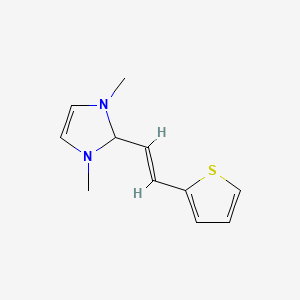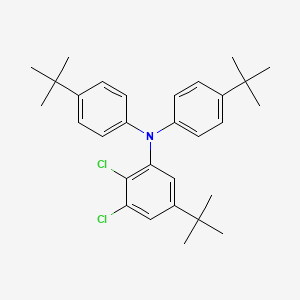
5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline is an organic compound characterized by the presence of tert-butyl groups and dichloroaniline moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline typically involves the reaction of 2,3-dichloroaniline with tert-butyl-substituted phenyl groups under specific conditions. One common method involves the use of tert-butylphenylboronic acid in a Suzuki-Miyaura coupling reaction . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like isopropanol .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .
Applications De Recherche Scientifique
5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-tert-Butylphenylboronic acid: Shares the tert-butylphenyl moiety and is used in similar synthetic applications.
4,4’-Di-tert-butylbiphenyl: Contains tert-butyl groups and is used in organic synthesis.
tert-Butyl 4-(phenylamino)piperidine-1-carboxylate: Another compound with tert-butyl and phenyl groups, used in pharmaceutical research.
Uniqueness
5-(tert-Butyl)-N,N-bis(4-(tert-butyl)phenyl)-2,3-dichloroaniline is unique due to the presence of both tert-butyl and dichloroaniline groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C30H37Cl2N |
|---|---|
Poids moléculaire |
482.5 g/mol |
Nom IUPAC |
5-tert-butyl-N,N-bis(4-tert-butylphenyl)-2,3-dichloroaniline |
InChI |
InChI=1S/C30H37Cl2N/c1-28(2,3)20-10-14-23(15-11-20)33(24-16-12-21(13-17-24)29(4,5)6)26-19-22(30(7,8)9)18-25(31)27(26)32/h10-19H,1-9H3 |
Clé InChI |
YKGRODBZKHTULV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=C(C(=CC(=C3)C(C)(C)C)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


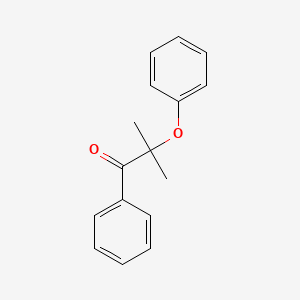
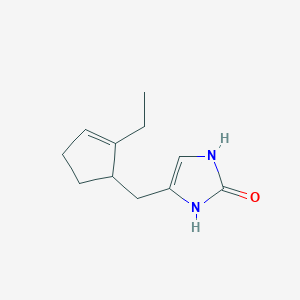
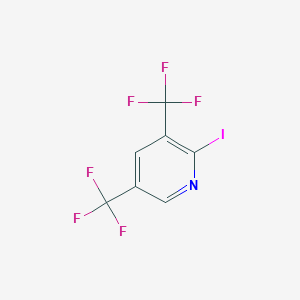
![tert-Butyl (4-formylbicyclo[2.1.1]hexan-1-yl)carbamate](/img/structure/B12825442.png)

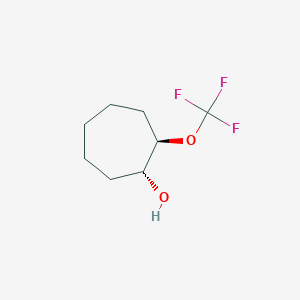
![1,2-Dimethyl-1,3a,4,5,6,6a-hexahydrocyclopenta[d]imidazole](/img/structure/B12825463.png)
